2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol
Description
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-7-12(14-15(9)2)13-8-10-5-3-4-6-11(10)16/h3-7,16H,8H2,1-2H3,(H,13,14) |
InChI Key |
VEAQZGMMZVOKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the amine on the electrophilic iminium ion intermediate formed from formaldehyde and phenol. Key parameters include:
-
Solvent: Ethanol or methanol (polar protic solvents enhance intermediate stability).
-
Catalyst: Hydrochloric acid (0.1–1.0 M) or acetic acid (pH 4–6).
Optimization Table 1: Mannich Reaction Yield Variation
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Ethanol, HCl, 70°C, 6h | 78 | 98.5 | |
| Methanol, AcOH, 65°C, 5h | 72 | 97.2 | |
| Water, H2SO4, 80°C, 7h | 65 | 94.1 |
Side products such as bis-aminomethylated phenol (5–12%) and formaldehyde oligomers are minimized by controlling formaldehyde stoichiometry (1.2 equiv).
Reductive Amination: Alternative Route
Reductive amination of 3-hydroxybenzaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine offers a two-step pathway with higher selectivity for the target compound.
Synthetic Steps
-
Imine Formation:
-
Reduction:
Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2, Pd/C) reduces the imine to the secondary amine.
Optimization Table 2: Reductive Amination Efficiency
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH3CN | MeOH | 25 | 85 |
| H2 (Pd/C) | EtOAc | 60 | 88 |
| NaBH4 | THF | 40 | 68 |
This method avoids formaldehyde handling but requires anhydrous conditions and precise pH control (pH 6–7).
Nucleophilic Substitution: Industrial-Scale Adaptation
Industrial protocols often employ nucleophilic substitution of chloromethylphenol derivatives with 1,5-dimethyl-1H-pyrazol-3-amine, leveraging cost-effective starting materials.
Reaction Protocol
-
Substrate: 3-(Chloromethyl)phenol (1.0 equiv).
-
Amine: 1,5-Dimethyl-1H-pyrazol-3-amine (1.1 equiv).
-
Base: K2CO3 or triethylamine (2.0 equiv) in acetonitrile at 80°C for 12 hours.
Side Reactions:
-
Elimination to form styrene derivatives (<5%).
-
Overalkylation (<3%) mitigated by excess amine.
Scale-Up Data:
| Batch Size (kg) | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 90 | 99.1 |
| 10 | 87 | 98.7 |
| 100 | 82 | 97.5 |
Catalytic Advances and Green Chemistry
Recent innovations focus on solvent-free mechanochemical synthesis and biocatalytic approaches to enhance sustainability:
Ball-Milling Technique
Chemical Reactions Analysis
Types of Reactions
2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry
Antioxidant and Antimicrobial Properties
Research indicates that compounds containing pyrazole moieties exhibit significant antioxidant and antimicrobial activities. The incorporation of the 1,5-dimethyl-1H-pyrazole structure into phenolic compounds enhances their ability to scavenge free radicals and inhibit microbial growth. For instance, studies have shown that derivatives of pyrazoles can effectively inhibit the growth of various fungi and bacteria, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
Recent investigations into pyrazole derivatives have revealed promising anticancer properties. Compounds similar to 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol have been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves inducing apoptosis in cancer cells or inhibiting specific pathways crucial for tumor growth .
Materials Science
Polymeric Applications
The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Pyrazole-containing polymers exhibit improved resistance to thermal degradation and can be utilized in high-performance applications such as coatings and composites .
Agricultural Chemistry
Pesticidal Activity
The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their ability to disrupt biological processes in pests, leading to their death or reduced viability. Research is ongoing to evaluate the efficacy of this compound as a biopesticide .
Synthesis and Characterization
The synthesis of this compound typically involves straightforward chemical reactions that allow for the introduction of various functional groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of pyrazole derivatives, researchers synthesized several compounds based on the pyrazole framework. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics against colorectal cancer cell lines, indicating their potential as effective anticancer agents.
Case Study 2: Synthesis of Novel Polymers
A recent project focused on synthesizing pyrazole-based polymers demonstrated that incorporating this compound significantly improved the thermal stability of the resulting materials. These findings suggest potential applications in industries requiring durable materials.
Mechanism of Action
The mechanism of action of 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- The target compound has a lower molecular weight compared to analogs with extended aromatic systems (e.g., ).
- Ambiguities in the chlorine atom’s position (if present) may affect electronic properties or reactivity compared to chloro-substituted pyrazoles (e.g., ’s 5-chloro-3-methylpyrazole derivative) .
Hydrogen Bonding and Crystallization
Hydrogen bonding patterns significantly influence molecular aggregation and crystal packing:
- Target Compound: The phenolic -OH group can act as both a donor (O-H) and acceptor (O lone pairs), facilitating strong intermolecular interactions. This contrasts with ethanolamine derivatives (), where the -OH group is less acidic and may form weaker hydrogen bonds .
- Benzylideneamino Derivatives (): The imine (C=N) and carbonyl (C=O) groups introduce additional acceptor sites, enabling diverse hydrogen-bonding networks. For example, antipyrine derivatives often exhibit layered packing due to π-π stacking and N-H···O interactions .
- Graph Set Analysis: highlights the utility of graph theory in predicting hydrogen-bond motifs. The target compound’s phenol group may favor D-type (donor-acceptor) or C-type (chain) motifs, differing from the S-type (self-associated) patterns seen in ethanolamine analogs .
Functional Group Effects on Properties
- Solubility: The phenol group enhances water solubility compared to non-polar substituents (e.g., phenyl groups in ). However, steric hindrance from dimethylpyrazole may reduce solubility relative to smaller analogs.
- Bioactivity: Antipyrine derivatives () are known for anti-inflammatory and analgesic properties.
- Synthetic Accessibility: and describe routes using malononitrile and sulfur-based reagents for pyrazole functionalization. The target compound’s synthesis may involve similar Mannich-type reactions or reductive amination .
Biological Activity
2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol, with CAS number 1856095-41-4, is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and more.
- Molecular Formula : C12H16ClN3O
- Molecular Weight : 253.73 g/mol
- Structure : The compound features a pyrazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance:
- A study highlighted that pyrazole derivatives showed effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented:
- Pyrazole compounds have been shown to induce apoptosis in cancer cells through multiple mechanisms .
- Specific studies have demonstrated that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung (A549) and colon (HT-29) cancer cells .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have also been explored:
- Research indicates that these compounds can modulate inflammatory pathways, potentially reducing inflammation in various models .
- The presence of the pyrazole ring contributes to the inhibition of pro-inflammatory cytokines, making these compounds candidates for further therapeutic development .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Evaluation : In vitro studies have shown that this compound exhibits significant antibacterial activity. The compound was tested against several bacterial strains, revealing a strong bactericidal effect .
- Anticancer Mechanisms : The mechanisms by which this compound exerts anticancer effects include the induction of cell cycle arrest and apoptosis in malignant cells. The studies suggest that these effects are mediated through the modulation of key signaling pathways involved in cell survival and proliferation .
- Inflammation Studies : In models of inflammation, this compound has been shown to reduce markers of inflammation significantly. These findings suggest potential applications in treating inflammatory diseases .
Q & A
Q. What are the typical synthetic routes for 2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol, and what analytical techniques validate its purity and structure?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of chalcone derivatives with hydrazines under reflux conditions. For example:
- Step 1 : Refluxing chalcone derivatives (e.g., 1-(2-hydroxyphenyl)-3-(substituted phenyl)propane-1,3-dione) with phenyl hydrazine in methanol or ethanol/acetic acid mixtures for 6–9 hours .
- Step 2 : Purification via recrystallization (e.g., ethanol) to isolate the pyrazole core .
- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR and X-ray crystallography confirm structure and purity. Melting point analysis ensures crystallinity .
Table 1 : Representative Synthetic Conditions
| Reagents | Solvent | Reaction Time | Yield | Analytical Validation | Reference |
|---|---|---|---|---|---|
| Phenyl hydrazine | Methanol | 6–9 h | ~60% | TLC, NMR | |
| Phenyl hydrazine | Ethanol/Acetic Acid | 7 h | 45% | X-ray, NMR |
Q. How is X-ray crystallography applied to determine the molecular structure of pyrazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions. Key steps include:
- Crystal Growth : Slow evaporation of ethanol solutions to obtain diffraction-quality crystals .
- Data Collection : Using instruments like the Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : Software suites like SHELXL refine hydrogen-bonding networks and thermal displacement parameters . Visualization tools like ORTEP-3 generate molecular graphics .
Q. What in vitro assays evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : COX-2 selectivity assays using purified enzymes (e.g., celecoxib derivatives in ) .
- Cell-Based Assays : Cytotoxicity testing via MTT assays or apoptosis markers in cancer cell lines .
- Spectroscopic Binding Studies : Fluorescence quenching or UV-Vis titration to assess interactions with biomolecules (e.g., DNA) .
Advanced Research Questions
Q. How can synthetic protocols be optimized for improved yields or reduced impurities?
- Methodological Answer :
- Condition Screening : Vary solvents (e.g., DMF for polar intermediates) or catalysts (e.g., acid/base additives) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from hours to minutes) while maintaining yield .
- Chromatographic Purification : Use flash chromatography for intermediates prone to side reactions (e.g., over-oxidation) .
Q. What strategies enhance structure-activity relationship (SAR) studies for pharmacological optimization?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance target binding .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays. For example, replaced a long-half-life lead (SC-236) with celecoxib (SC-58635) by adding metabolically labile groups .
Table 2 : SAR Case Study (COX-2 Inhibitors)
| Compound | Substituent (Position) | COX-2 IC₅₀ (nM) | Plasma Half-Life | Reference |
|---|---|---|---|---|
| SC-236 | -CF₃ (3) | 10 | >24 h | |
| Celecoxib | -CH₃ (1,5) | 40 | 8–12 h |
Q. How do hydrogen-bonding patterns influence crystal packing and physicochemical properties?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., O-H···N in ) to predict solubility and stability .
- Crystal Engineering : Co-crystallization with carboxylic acids can modify melting points and bioavailability .
Q. How are contradictions resolved between in vitro enzyme inhibition and in vivo pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
